molecular formula C17H27N3O B2777320 N-(1-Cyanocyclobutyl)-2-(3,3-dimethyl-2-prop-2-enylpiperidin-1-yl)acetamide CAS No. 2178770-21-1

N-(1-Cyanocyclobutyl)-2-(3,3-dimethyl-2-prop-2-enylpiperidin-1-yl)acetamide

Katalognummer B2777320
CAS-Nummer: 2178770-21-1
Molekulargewicht: 289.423
InChI-Schlüssel: ISHHXXIOMSIBCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Cyanocyclobutyl)-2-(3,3-dimethyl-2-prop-2-enylpiperidin-1-yl)acetamide, commonly known as CCPA, is a potent and selective agonist of the adenosine A1 receptor. It was first synthesized in 1989 by scientists at the University of Virginia and has since been widely studied for its potential applications in various fields of research.

Wirkmechanismus

CCPA binds selectively to the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the adenosine A1 receptor by CCPA leads to a decrease in cAMP levels, which in turn leads to a decrease in neurotransmitter release, vasodilation, and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CCPA are diverse and depend on the specific tissue or cell type being studied. In the brain, CCPA has been shown to improve cognitive function, reduce inflammation, and protect against neurodegeneration. In the heart, CCPA has been shown to have cardioprotective effects, reduce ischemia-reperfusion injury, and improve cardiac function. In cancer cells, CCPA has been shown to inhibit cell growth and induce apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CCPA for lab experiments is its high selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor in various tissues and cell types. Another advantage is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the effects of adenosine A1 receptor activation in the brain. However, one limitation of CCPA is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.

Zukünftige Richtungen

There are many potential future directions for research on CCPA. One area of interest is the development of more potent and selective adenosine A1 receptor agonists that can be used for therapeutic purposes. Another area of interest is the study of the effects of CCPA on other physiological systems, such as the immune system and the gastrointestinal system. Additionally, the potential use of CCPA as a tool for studying the role of adenosine A1 receptor activation in various disease states, such as neurodegenerative diseases and cardiovascular disease, is an area of ongoing research.

Synthesemethoden

CCPA can be synthesized using a variety of methods, including the reaction of 1,4-dicyanobutane with 3,3-dimethyl-2-propen-1-amine followed by acetylation with acetic anhydride. Another method involves the reaction of 1-cyanocyclobutane-1-carboxylic acid with 3,3-dimethyl-2-propen-1-amine followed by acetylation with acetic anhydride.

Wissenschaftliche Forschungsanwendungen

CCPA has been extensively studied for its potential applications in various fields of research, including neuroscience, cardiovascular medicine, and cancer research. In neuroscience, CCPA has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In cardiovascular medicine, CCPA has been shown to have cardioprotective effects and to reduce ischemia-reperfusion injury in animal models of heart attack. In cancer research, CCPA has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells.

Eigenschaften

IUPAC Name

N-(1-cyanocyclobutyl)-2-(3,3-dimethyl-2-prop-2-enylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-4-7-14-16(2,3)8-6-11-20(14)12-15(21)19-17(13-18)9-5-10-17/h4,14H,1,5-12H2,2-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHHXXIOMSIBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1CC=C)CC(=O)NC2(CCC2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.